
Trimethylphenylammonium bromide
Description
Historical Development and Discovery
Trimethylphenylammonium bromide emerged as a subject of scientific interest following foundational work on quaternary ammonium compounds (QACs) in the early 20th century. The synthesis of structurally analogous compounds, such as cetyltrimethylammonium bromide (CTAB), was first reported in 1936 by Hartley and colleagues, who explored the physicochemical properties of paraffin-chain salts. This pioneering work laid the groundwork for understanding the behavior of QACs in aqueous solutions.
The specific development of this compound is rooted in advancements in alkylation chemistry. A key synthetic route involves the reaction of phenylamine derivatives with methylating agents. For example, early methodologies utilized dimethyl sulfate to alkylate tertiary amines, forming quaternary ammonium salts. By the mid-20th century, optimized protocols enabled the reliable production of this compound through nucleophilic substitution between trimethylamine and bromobenzene derivatives. Recent innovations, such as solvent-free mechanochemical synthesis, have further improved yields and reduced reaction times.
Significance in Organic Chemistry Research
This compound occupies a unique niche in synthetic chemistry due to its dual functionality as both a phase-transfer catalyst and a reactive intermediate. Its applications span three key domains:
Phase-Transfer Catalysis
The compound facilitates reactions between immiscible phases by shuttling anions across interfaces. For instance, in nucleophilic substitution reactions, its cationic moiety (C₆H₅N⁺(CH₃)₃) enhances the solubility of inorganic anions in organic solvents, accelerating reaction rates by up to 40-fold compared to uncatalyzed systems.Bromination Reactions
As a precursor to trimethylphenylammonium tribromide, it serves as a stable bromine source. This property is exploited in electrophilic aromatic substitutions, where it enables controlled bromination of electron-rich arenes without generating hazardous molecular bromine vapors.Supramolecular Chemistry
The planar aromatic ring and charged nitrogen center allow for π-π stacking and ionic interactions, making it useful in constructing metal-organic frameworks (MOFs). Researchers have incorporated it into zinc-based MOFs to create materials with tunable pore sizes for gas separation applications.
Nomenclature and Structural Classification in Academic Literature
Systematic Nomenclature
This compound is formally designated as N,N,N-trimethylbenzenaminium bromide under IUPAC rules. Alternative nomenclature includes:
Structural Characteristics
Property | Value/Description | Source |
---|---|---|
Molecular formula | C₉H₁₄BrN | |
Molecular weight | 216.12 g/mol | |
Crystal system | Monoclinic | |
Space group | P2₁/c | |
Cation geometry | Trigonal pyramidal (N center) |
Spectroscopic fingerprints include:
- FT-IR : Strong absorption at 1,480 cm⁻¹ (C-N⁺ stretch) and 3,020 cm⁻¹ (aromatic C-H)
- ¹H NMR : δ 7.65–7.45 ppm (aryl protons), δ 3.30 ppm (N-CH₃)
- UV-Vis : λmax = 265 nm (π→π* transition)
The bromide counterion participates in a face-centered cubic lattice, as revealed by X-ray diffraction studies. This structural arrangement contributes to the compound’s high thermal stability, with decomposition temperatures exceeding 215°C.
Properties
IUPAC Name |
trimethyl(phenyl)azanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N.BrH/c1-10(2,3)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMJFQWRASXXMS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C1=CC=CC=C1.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3426-74-2 (Parent) | |
Record name | Benzenaminium, N,N,N-trimethyl-, bromide (1:1) | |
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DSSTOX Substance ID |
DTXSID60884868 | |
Record name | Benzenaminium, N,N,N-trimethyl-, bromide (1:1) | |
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Molecular Weight |
216.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white hygroscopic crystals; [Alfa Aesar MSDS] | |
Record name | Phenyltrimethylammonium bromide | |
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CAS No. |
16056-11-4 | |
Record name | Phenyltrimethylammonium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16056-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzenaminium, N,N,N-trimethyl-, bromide (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016056114 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenaminium, N,N,N-trimethyl-, bromide (1:1) | |
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Record name | Benzenaminium, N,N,N-trimethyl-, bromide (1:1) | |
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Record name | N,N,N-trimethylanilinium bromide | |
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Preparation Methods
Reaction Mechanism
Trimethylamine (N(CH₃)₃) reacts with bromobenzene (C₆H₅Br) in a polar aprotic solvent (e.g., acetonitrile) to form the quaternary ammonium salt:
Optimization Parameters
Table 1: Representative Yields from Quaternization
Bromobenzene Derivative | Solvent | Time (h) | Yield (%) | Source |
---|---|---|---|---|
Bromobenzene | Acetonitrile | 24 | 89 | |
4-Bromotoluene | DCM | 18 | 82 |
Alkylation of N,N-Dimethylaniline with Methyl Bromide
An alternative route involves alkylating N,N-dimethylaniline with methyl bromide (MeBr). This method is preferred for scalability in industrial settings.
Procedure
Table 2: Industrial-Scale Alkylation Conditions
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Temperature | 65°C | Maximizes rate |
MeBr Equivalents | 1.5 | Minimizes waste |
Stirring Rate | 300 RPM | Ensures mixing |
Alternative Methods Using Dimethyl Sulfate
Dimethyl sulfate ((CH₃O)₂SO₂) serves as a methylating agent in solvent-free or aqueous conditions, offering milder reaction parameters.
Key Steps
Advantages
Recent Advances in Catalytic Methods
Emerging protocols utilize phase-transfer catalysts (PTCs) to accelerate quaternization. For example, tetrabutylammonium bromide (TBAB) reduces reaction times by 50% in biphasic systems.
Case Study: TBAB-Catalyzed Synthesis
Comparative Analysis of Methods
Table 3: Method Comparison
Method | Yield (%) | Scalability | Safety Concerns |
---|---|---|---|
Quaternization | 80–89 | Moderate | High solvent use |
MeBr Alkylation | 75–85 | High | Toxic reagents |
Dimethyl Sulfate | 90–95 | High | Carcinogenic |
Catalytic (TBAB) | 90–95 | Low | Mild conditions |
Industrial-Scale Production Insights
Large-scale manufacturing (e.g., >100 kg batches) prioritizes:
Chemical Reactions Analysis
Types of Reactions: Trimethylphenylammonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, cyanide ions, and alkoxide ions.
Oxidizing Agents: For oxidation reactions, agents such as potassium permanganate or hydrogen peroxide may be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions would yield phenyltrimethylammonium hydroxide .
Scientific Research Applications
Biological Research
Cell Membrane Interactions
Trimethylphenylammonium bromide plays a significant role in studying cell membrane dynamics and transport mechanisms. Its quaternary ammonium structure allows it to interact with biological membranes, making it a useful tool in cellular biology research.
Case Study: Ion Channel Activity
Research has demonstrated that azobenzene trimethylammonium bromide can modulate voltage-gated ion channel activity in cardiac tissues, revealing insights into excitability and potential therapeutic applications for cardiac conditions .
Pharmaceutical Development
Surfactant and Stabilizer
In pharmaceutical formulations, this compound is utilized as a surfactant and stabilizer. It enhances the solubility and bioavailability of active pharmaceutical ingredients, crucial for effective drug delivery systems.
Case Study: Drug Formulation
A study highlighted the use of this compound in formulating hydrophobic herbicides by adsorbing them onto montmorillonite clay. This approach improved the efficacy of the herbicides while reducing their environmental impact .
Material Science
Synthesis of Ionic Liquids and Polymers
this compound is involved in synthesizing ionic liquids and polymers, which can enhance material properties such as conductivity and thermal stability. These materials have applications in energy storage and conversion technologies.
Property | Ionic Liquids | Polymers |
---|---|---|
Conductivity | High | Variable |
Thermal Stability | Excellent | Moderate to High |
Applications | Electrolytes | Coatings, adhesives |
Environmental Applications
Wastewater Treatment
Due to its cationic nature, this compound shows promise in wastewater treatment processes, particularly for removing heavy metals and organic pollutants. Its ability to bind with contaminants enhances the efficiency of treatment systems.
Analytical Chemistry
Reagent in Analytical Techniques
this compound serves as a reagent in various analytical methods, aiding in the detection and quantification of substances within complex mixtures. Its application extends to chromatography and spectrometry techniques.
Analytical Technique | Application |
---|---|
Chromatography | Separation of compounds |
Spectrometry | Quantification of analytes |
Mechanism of Action
The mechanism of action of trimethylphenylammonium bromide involves its ability to interact with various molecular targets through ionic and hydrophobic interactions. In biochemical applications, it can bind to negatively charged biomolecules, altering their properties and functions. The pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Structural and Functional Differences
- Aromatic vs. Aliphatic Substituents: TMPAB’s phenyl group enhances π-π interactions, making it effective in protein stabilization and antimicrobial activity . In contrast, aliphatic chains (e.g., tetrabutylammonium bromide) improve solubility in non-polar media, favoring catalytic applications .
- Chain Length and Reactivity : Compounds with longer alkyl chains (e.g., tetradonium bromide) exhibit stronger surfactant properties but lower solubility in water . Shorter chains (e.g., tetraethylammonium bromide) are more polar and less toxic .
- Bromine Positioning : (5-Bromopentyl)trimethylammonium bromide’s terminal bromine facilitates nucleophilic substitution reactions, unlike TMPAB’s fixed aromatic bromine .
Biological Activity
Trimethylphenylammonium bromide (TMPAB) is a quaternary ammonium compound with significant biological activity, particularly in its role as a surfactant and antimicrobial agent. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
TMPAB consists of a trimethylammonium cation and a bromide anion. Its molecular formula is , and it exhibits surfactant properties that make it useful in various biochemical applications. The compound is known for its ability to reduce surface tension and stabilize emulsions, which is critical in formulations ranging from cosmetics to pharmaceuticals.
Mechanisms of Biological Activity
The biological activity of TMPAB can be attributed to several mechanisms:
- Surfactant Action : TMPAB reduces surface tension, facilitating the interaction of biological molecules with membranes. This property is crucial in applications such as drug delivery systems and cosmetic formulations.
- Antimicrobial Properties : TMPAB exhibits significant antimicrobial activity against various pathogens. It disrupts microbial cell membranes, leading to cell lysis and death. This mechanism is particularly effective against Gram-positive bacteria, including Staphylococcus aureus .
- DNA Interaction : Research indicates that TMPAB can interact with DNA, affecting its structure and stability. This interaction may lead to conformational changes that impact gene expression and cellular processes .
Biological Activity Data
The following table summarizes key findings related to the biological activity of TMPAB:
Case Studies
- Antimicrobial Efficacy : A study evaluated the minimum inhibitory concentration (MIC) of TMPAB against various bacterial strains. Results showed that TMPAB effectively inhibited the growth of Staphylococcus aureus at concentrations as low as 1 µg/mL, demonstrating its potential as a biocide in medical applications .
- Surfactant Applications : In cosmetic formulations, TMPAB has been shown to enhance the stability of emulsions and improve the texture of products. Its surfactant properties allow for better distribution of active ingredients, leading to improved efficacy in skin conditioning agents .
- DNA Interaction Studies : Research on the binding affinity of TMPAB to DNA revealed that it can induce significant structural changes in the DNA helix. The study utilized potentiometric techniques to measure binding interactions, indicating that electrostatic forces play a significant role in this process .
Safety and Toxicology
While TMPAB has beneficial applications, it also poses risks related to toxicity:
- Skin Irritation : Prolonged exposure can lead to skin irritation and dermatitis, necessitating careful handling during application .
- Cytotoxicity : In vitro studies have shown that high concentrations (>100 µg/mL) can be cytotoxic to mammalian cells, indicating the need for cautious use in therapeutic contexts .
Q & A
Q. Tables for Key Data
Toxicity Parameter | Animal Model | Human Safety Factor | Reference |
---|---|---|---|
Acute oral LD50 | Rodents | 150 g (extrapolated) | |
Developmental NOEL | Rodents | 10 mg/kg/day |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.